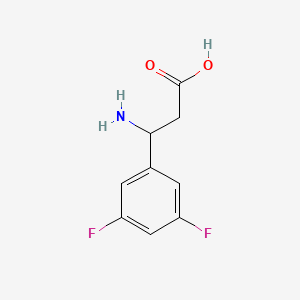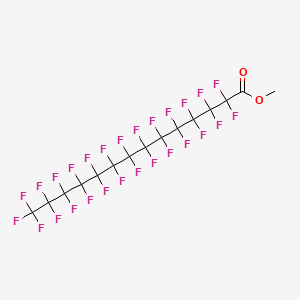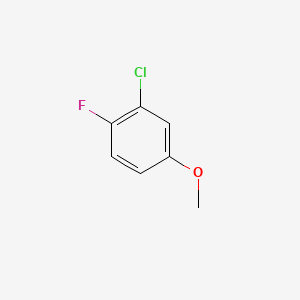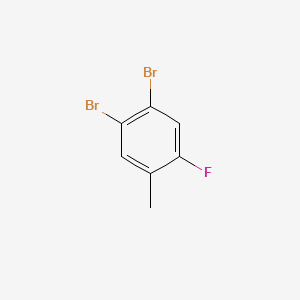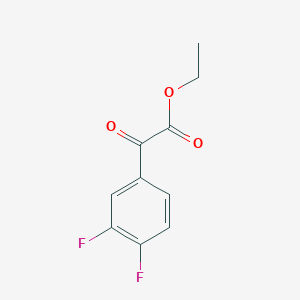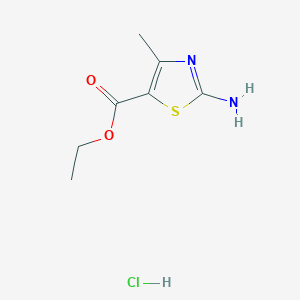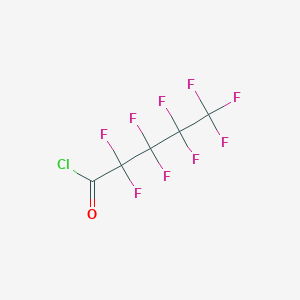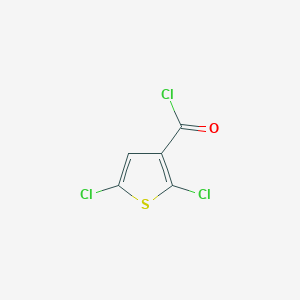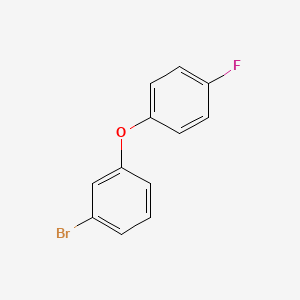![molecular formula C8H9N3O3S B1586005 2-[(2-Nitrophenyl)thio]ethanohydrazide CAS No. 4871-40-3](/img/structure/B1586005.png)
2-[(2-Nitrophenyl)thio]ethanohydrazide
Overview
Description
MAC13772 is a synthetic acetohydrazide compound known for its potent antibacterial properties. It functions as an inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), which plays a crucial role in the biotin biosynthesis pathway in bacteria. By inhibiting this enzyme, MAC13772 effectively disrupts the production of biotin, an essential vitamin for bacterial growth, thereby exhibiting significant antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAC13772 involves the reaction of hydrazine with an appropriate acyl chloride to form the acetohydrazide core structure. The reaction typically occurs under controlled conditions, with the temperature maintained at a moderate level to ensure the stability of the reactants and products. The final product is purified through recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of MAC13772 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity. The production is carried out in batch reactors, with careful monitoring of reaction parameters to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
MAC13772 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazine moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize MAC13772.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of MAC13772, while oxidation reactions produce oxidized forms of the compound .
Scientific Research Applications
MAC13772 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a chemical probe to study the biotin biosynthesis pathway and enzyme inhibition mechanisms.
Biology: Employed in research to understand bacterial metabolism and the role of biotin in bacterial growth.
Medicine: Investigated for its potential as an antibacterial agent against drug-resistant bacterial strains.
Mechanism of Action
MAC13772 exerts its effects by inhibiting the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is involved in the biotin biosynthesis pathway. The compound interacts with the enzyme’s active site, specifically binding to the pyridoxal phosphate (PLP) cofactor, thereby preventing the conversion of 7,8-diaminopelargonic acid to 7,8-diaminopelargonic acid . This inhibition disrupts the production of biotin, leading to bacterial growth suppression and cell death .
Comparison with Similar Compounds
Similar Compounds
Cerulenin: An inhibitor of fatty acid synthesis, often used in combination with MAC13772 to enhance antibacterial activity.
Triclosan: Another fatty acid synthesis inhibitor that works synergistically with MAC13772.
Debio1452-NH3: A fatty acid synthesis inhibitor with similar antibacterial properties.
Uniqueness
MAC13772 is unique in its specific inhibition of the BioA enzyme, which is a critical step in the biotin biosynthesis pathway. This targeted mechanism of action distinguishes it from other antibacterial agents that may have broader or less specific targets. Additionally, its ability to synergize with other inhibitors like cerulenin and triclosan enhances its effectiveness against drug-resistant bacterial strains .
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFCCXLFQCYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384537 | |
| Record name | 2-[(2-nitrophenyl)thio]ethanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4871-40-3 | |
| Record name | 2-[(2-nitrophenyl)thio]ethanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


